2H-Pyran, 3-cyclohexyltetrahydro-
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Overview
Description
2H-Pyran, 3-cyclohexyltetrahydro- is a heterocyclic compound that features a six-membered ring containing one oxygen atom and five carbon atoms This compound is a derivative of 2H-pyran, which is known for its structural motif present in many natural products
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-pyran derivatives, including 3-cyclohexyltetrahydro-2H-pyran, can be achieved through various methods. One common approach involves the reaction of pyrylium salts with organometallic compounds. This method often results in the formation of both 2H-pyrans and their valence isomers, such as 4H-pyrans . Another method involves the use of unsaturated acyclic ketones and 4H-pyrans as starting materials .
Industrial Production Methods
Industrial production of 2H-pyran derivatives typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2H-Pyran, 3-cyclohexyltetrahydro- undergoes various chemical reactions, including:
Oxidation: This reaction can convert the compound into its corresponding oxides.
Reduction: Reduction reactions can lead to the formation of dihydropyran derivatives.
Substitution: Substitution reactions can introduce different functional groups into the pyran ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyran oxides, while reduction can produce dihydropyran derivatives.
Scientific Research Applications
2H-Pyran, 3-cyclohexyltetrahydro- has a wide range of applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of biological processes and the development of bioactive molecules.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 2H-Pyran, 3-cyclohexyltetrahydro- involves its interaction with specific molecular targets and pathways. The compound can undergo valence isomerization to form 1-oxatrienes through a reversible pericyclic oxa-6π-electrocyclization process . This valence tautomerism plays a crucial role in its chemical reactivity and biological activity.
Comparison with Similar Compounds
Similar Compounds
2H-Pyran: The parent compound, which lacks the cyclohexyl group.
4H-Pyran: An isomer with different chemical properties.
2H-Chromene: A benzo derivative of 2H-pyran with enhanced stability and biological activity.
Uniqueness
2H-Pyran, 3-cyclohexyltetrahydro- is unique due to the presence of the cyclohexyl group, which imparts distinct chemical and physical properties
Properties
CAS No. |
61639-09-6 |
---|---|
Molecular Formula |
C11H20O |
Molecular Weight |
168.28 g/mol |
IUPAC Name |
3-cyclohexyloxane |
InChI |
InChI=1S/C11H20O/c1-2-5-10(6-3-1)11-7-4-8-12-9-11/h10-11H,1-9H2 |
InChI Key |
ADUYAWDUHVJKOC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C2CCCOC2 |
Origin of Product |
United States |
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